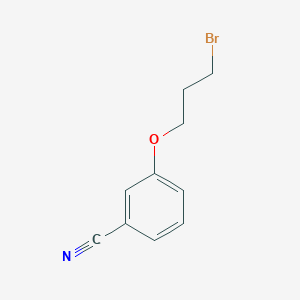

3-(3-Bromopropoxy)benzonitrile

Beschreibung

Contextualization within Benzonitrile (B105546) and Bromoalkane Chemistry

The chemical behavior of 3-(3-Bromopropoxy)benzonitrile is best understood by considering the properties of its constituent functional groups: the benzonitrile unit and the bromoalkane chain.

Benzonitrile Chemistry: The benzonitrile group consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. It also serves as a synthetic handle that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Bromoalkane Chemistry: Bromoalkanes, also known as alkyl bromides, are a class of halogenoalkanes. savemyexams.com The bond between the carbon and the bromine atom is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. scienceskool.co.uk This reactivity allows the bromine atom to function as an effective leaving group in nucleophilic substitution reactions, a common strategy for forming new carbon-heteroatom bonds (e.g., with oxygen, nitrogen, or sulfur nucleophiles). scienceskool.co.uk The reaction typically proceeds under conditions such as reflux in an ethanolic solution. scienceskool.co.uk this compound is classified as a primary haloalkane, as the bromine is attached to a carbon atom that is bonded to only one other carbon atom. savemyexams.com

The combination of these two functionalities in a single molecule, separated by a chemically robust ether and propyl spacer, allows for selective and stepwise reactions. The primary alkyl bromide is typically the more reactive site for nucleophilic substitution, enabling the molecule to be tethered to other substrates while leaving the benzonitrile group available for subsequent chemical modification.

Significance as a Multifunctional Synthetic Precursor

The dual reactivity of this compound makes it a significant and versatile precursor in organic synthesis, particularly in the construction of molecules for medicinal chemistry and materials science. biosynth.com Its linear structure allows it to act as a linker or spacer, connecting different molecular fragments.

The primary utility lies in the alkylation of nucleophiles via the bromopropoxy tail. For instance, phenols, amines, or thiols can displace the bromide to form more elaborate ether, amine, or thioether linkages, respectively. This strategy is a cornerstone of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments.

Detailed research findings highlight its role in creating novel heterocyclic compounds. For example, this compound serves as a key starting material in the synthesis of complex 1,3,4-oxadiazole (B1194373) derivatives that incorporate a benzimidazole (B57391) moiety. ekb.eg In these syntheses, the bromopropoxy group is used to alkylate a nitrogen atom within the benzimidazole ring system, demonstrating its utility in building intricate molecular frameworks with potential biological activity. ekb.eg

The principle of using ω-bromoalkoxy chains to link molecular units is a well-established strategy in supramolecular chemistry and materials science. Similar precursors, like those derived from 1,3-dibromopropane (B121459), are used to synthesize elaborate structures such as bisporphyrin dyads. rsc.org Likewise, bromoalkoxy-functionalized units are employed in the synthesis of liquid crystal trimers, where they form ether linkages with hydroxybenzonitrile cores. tandfonline.com These examples underscore the broad applicability of the synthetic strategy enabled by the bromopropoxy functional group present in this compound. This makes the compound a valuable building block for designing and synthesizing new functional molecules with tailored properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-dibromopropane |

| 2,3,4-trihydroxy benzonitrile |

| 4-{1-[(5-[3-(3-bromopropoxy)phenyl]-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile |

| 3-Bromo-5-(bromomethyl)benzonitrile |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-bromopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGUNSYBMXCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 3 Bromopropoxy Benzonitrile

Established Reaction Pathways

The formation of the ether linkage in 3-(3-Bromopropoxy)benzonitrile is most commonly accomplished via the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers. chemistnotes.comlscollege.ac.in

Etherification via Phenolic Precursors and Bromopropylation

The primary and most direct route to this compound involves the reaction of a phenolic precursor, specifically 3-hydroxybenzonitrile (also known as 3-cyanophenol), with a bromopropylating agent, typically 1,3-dibromopropane (B121459). nih.govgoogle.com This reaction is a classic example of the Williamson ether synthesis. chemistnotes.comyoutube.com

The mechanism begins with the deprotonation of the hydroxyl group of 3-hydroxybenzonitrile by a base to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion as the leaving group. lscollege.ac.in

A common procedure involves heating 3-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govgoogle.com For instance, a reaction can be conducted by heating a mixture of 3-cyanophenol (B46033), 1,3-dibromopropane, and potassium carbonate in DMF. google.com Another described method involves stirring 3-cyanophenol with sodium hydride in DMF, followed by the addition of 1,3-dibromopropane and heating the mixture to 80 °C. nih.gov The reaction progress can be monitored, and upon completion, the product is typically isolated by pouring the reaction mixture into ice water, leading to the precipitation of the solid product, which can then be filtered, washed, and dried. google.com Recrystallization from a solvent like ethanol (B145695) can be employed for further purification. nih.gov

| Phenolic Precursor | Bromopropylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 3-Hydroxybenzonitrile | 1,3-Dibromopropane | Potassium Carbonate | DMF | 120 °C | google.com |

| 3-Hydroxybenzonitrile | 1,3-Dibromopropane | Sodium Hydride | DMF | 80 °C | nih.gov |

General Approaches to Benzonitrile (B105546) Ether Formation

The Williamson ether synthesis is a broadly applicable method for the formation of various benzonitrile ethers. lscollege.ac.in The scope of this reaction is extensive, allowing for the synthesis of a wide array of ethers by varying the phenolic and alkylating agent components. lscollege.ac.in The reaction is generally conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete. lscollege.ac.in

The choice of reactants is crucial for the success of the synthesis. The alkylating agent should ideally be a primary halide to favor the SN2 pathway and minimize competing elimination reactions, which are more likely with secondary and tertiary halides, especially in the presence of a strong base like an alkoxide. lscollege.ac.inlibretexts.org The phenoxide, on the other hand, can be derived from primary, secondary, or even tertiary alcohols or phenols. lscollege.ac.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Catalytic Approaches for Ether Compounds

A key aspect of green ether synthesis is the reduction or elimination of volatile organic solvents. While traditional Williamson ether synthesis often employs solvents like DMF, alternative approaches are being explored. google.com Phase-transfer catalysis (PTC) represents a greener alternative. utahtech.edu In a PTC system, a catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the anionic nucleophile (phenoxide) from an aqueous phase or a solid state to an organic phase containing the alkylating agent. utahtech.edu This can enable the use of more environmentally benign solvents or even solvent-free conditions, potentially reducing reaction times and temperatures.

Sustainable Nitrile Synthesis Considerations

The synthesis of the nitrile functional group itself can also be approached from a green chemistry perspective. Traditional methods for introducing a nitrile group can involve harsh reagents. More sustainable alternatives are being developed, such as ammoxidation, which involves the reaction of a methyl-substituted aromatic compound with ammonia (B1221849) and oxygen over a catalyst. google.com While not directly applied to the final step of this compound synthesis, considering the entire lifecycle of the starting materials, such as 3-hydroxybenzonitrile, is crucial for a holistic green approach. Another consideration is the use of cyanide salts in nitrile synthesis, which requires careful handling and waste management due to their toxicity. googleapis.com

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Key factors that influence the outcome of the Williamson ether synthesis include:

Choice of Base: The strength and steric bulk of the base can affect the rate of phenoxide formation and the extent of side reactions. Strong, non-nucleophilic bases are generally preferred.

Solvent: The solvent's polarity and boiling point play a significant role. Polar aprotic solvents like DMF or DMSO can effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. google.com

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction goes to completion without promoting decomposition or side reactions. Typical laboratory syntheses report yields between 50-95%. lscollege.ac.in A reported synthesis of this compound achieved a yield of 59% after recrystallization. nih.gov Another patent describes a similar reaction with a 4-hydroxybenzonitrile (B152051) yielding 90.6%. google.com

Stoichiometry of Reactants: Using an excess of one reactant, typically the more volatile or less expensive one, can help drive the reaction to completion. However, in the case of reacting with a di-substituted alkylating agent like 1,3-dibromopropane, controlling the stoichiometry is critical to favor the desired mono-alkylation product and minimize the formation of the bis-substituted byproduct.

| Product | Yield | Reference |

|---|---|---|

| This compound | 59% | nih.gov |

| 4-(3-Bromopropoxy)benzonitrile | 90.6% | google.com |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making this important chemical intermediate more readily accessible for its various applications.

Chemical Reactivity and Advanced Functionalization Strategies of 3 3 Bromopropoxy Benzonitrile

Transformations Involving the Bromopropyl Moiety

The bromopropyl group is susceptible to a variety of reactions, primarily centered around the electrophilic carbon atom attached to the bromine. This allows for the introduction of diverse functionalities through nucleophilic substitution, as well as participation in cyclization and radical reactions.

Nucleophilic Substitution Reactions in Brominated Alkane Chains

The carbon-bromine bond in the bromopropyl chain of 3-(3-bromopropoxy)benzonitrile is polarized, rendering the carbon atom electrophilic and a prime target for nucleophiles. This facilitates nucleophilic substitution reactions, a cornerstone of its synthetic utility. A prominent application of this reactivity is in the synthesis of arylpiperazine derivatives, which are scaffolds for numerous pharmacologically active compounds.

One of the most significant applications of this reaction is the synthesis of precursors for antidepressant drugs. For instance, this compound is reacted with various arylpiperazines to yield compounds with dual activity at 5-HT1A serotonin (B10506) receptors and the serotonin transporter. nih.gov The general scheme for this reaction involves the displacement of the bromide ion by the secondary amine of the piperazine (B1678402) ring.

A notable example is the synthesis of 1-(3-(3-cyanophenoxy)propyl)-4-(2-methoxyphenyl)piperazine, a key intermediate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base serves to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

| Reactant 1 | Reactant 2 | Product | Conditions | Significance |

|---|---|---|---|---|

| This compound | 1-(2-Methoxyphenyl)piperazine | 1-(3-(3-Cyanophenoxy)propyl)-4-(2-methoxyphenyl)piperazine | K2CO3, DMF | Intermediate for CNS active agents |

| This compound | 1-Phenylpiperazine | 1-(3-(3-Cyanophenoxy)propyl)-4-phenylpiperazine | Base, Solvent | Precursor for potential neuroleptic drugs nih.gov |

| This compound | Morpholine | 4-(3-(3-Cyanophenoxy)propyl)morpholine | Base, Solvent | Intermediate in organic synthesis |

The kinetics and mechanism of such nucleophilic substitution reactions are well-established and generally follow an SN2 pathway. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents tend to accelerate the reaction.

Intramolecular Cyclization and Ring Expansion Reactions

The presence of the ether oxygen and the terminal bromine on the propyl chain of this compound creates the potential for intramolecular cyclization reactions to form heterocyclic ring systems. Under appropriate conditions, typically in the presence of a strong base, the molecule can undergo an intramolecular Williamson ether synthesis-type reaction.

While direct examples of intramolecular cyclization of this compound are not extensively documented in readily available literature, the synthesis of chroman-4-ones from related phenolic precursors provides a conceptual framework. mdpi.comresearchgate.netgu.senih.govijrpc.com For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid and the aromatic ring appropriately substituted with a hydroxyl group, subsequent intramolecular cyclization could lead to the formation of a chromanone ring system.

In a hypothetical intramolecular cyclization of this compound itself, a strong base could potentially deprotonate a position on the aromatic ring activated by the nitrile group, followed by nucleophilic attack on the carbon bearing the bromine. However, the energetic barrier for such a reaction would likely be high. A more plausible scenario involves the transformation of the nitrile group into a nucleophilic center that can then participate in an intramolecular cyclization.

Radical Reactions and Their Mechanistic Implications in Bromopropyl Systems

The carbon-bromine bond in the bromopropyl moiety can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) upon heating or by photolysis. libretexts.orguomustansiriyah.edu.iqresearchgate.netprinceton.edu The resulting radical can then participate in various transformations, including intramolecular cyclization.

The mechanism of a radical cyclization would typically involve the following steps:

Initiation: Homolytic cleavage of the C-Br bond to form a primary alkyl radical.

Propagation: The alkyl radical can then attack the aromatic ring or the nitrile group in an intramolecular fashion. Attack on the aromatic ring is a possibility, leading to the formation of a fused ring system.

Termination: The reaction is terminated by radical-radical coupling or disproportionation reactions.

The regioselectivity of the radical cyclization is governed by Baldwin's rules, which predict the favored ring size for closure. For a propyl chain, a 5-exo-trig or 6-endo-trig cyclization onto the aromatic ring could be envisioned, depending on the position of attack.

| Reaction Type | Initiator | Potential Intermediate | Potential Product | Mechanistic Consideration |

|---|---|---|---|---|

| Intramolecular Radical Cyclization | AIBN, heat or light | Primary alkyl radical | Fused heterocyclic system | Follows Baldwin's rules for ring closure |

| Radical Addition | AIBN, alkene | Primary alkyl radical | Alkene addition product | Chain reaction mechanism |

While specific studies on radical reactions of this compound are not prevalent, the principles of radical chemistry suggest that such transformations are feasible and could offer a pathway to novel molecular architectures. rsc.org

Functionalization of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. Key transformations include its conversion into nitrogen-containing heterocycles and carboxylic acid derivatives.

Derivatization to Nitrogen-Containing Heterocycles

The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles, such as tetrazoles and triazoles. These ring systems are important pharmacophores found in many approved drugs.

Tetrazoles: The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, typically sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. rsc.orgresearchgate.netgoogle.comnih.govsciensage.info The reaction of this compound with sodium azide would yield 5-(3-(3-bromopropoxy)phenyl)-1H-tetrazole. This reaction is often carried out in solvents like DMF at elevated temperatures.

Triazoles: The synthesis of 1,2,4-triazoles from nitriles can be achieved through various methods. zsmu.edu.uanih.govmdpi.comresearchgate.netnih.gov One common approach involves the reaction of the nitrile with a hydrazine (B178648) derivative to form an amidrazone, which is then cyclized with a one-carbon synthon. Alternatively, certain methods allow for the direct conversion of nitriles to triazoles.

| Target Heterocycle | Reagents | General Conditions | Product |

|---|---|---|---|

| Tetrazole | Sodium azide, Ammonium chloride | DMF, 100-120 °C | 5-(3-(3-Bromopropoxy)phenyl)-1H-tetrazole |

| 1,2,4-Triazole | Hydrazine, Formic acid | Stepwise synthesis | 3-(3-(3-Bromopropoxy)phenyl)-1H-1,2,4-triazole |

Transformations to Carboxylic Acid Derivatives

The nitrile group can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing access to another important class of compounds.

Hydrolysis to Carboxylic Acid: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. researchgate.netrsc.orgyoutube.comsemanticscholar.orgyoutube.comnih.gov

Acid-catalyzed hydrolysis: This typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis: This involves heating the nitrile with a strong aqueous base, such as sodium hydroxide (B78521). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

For this compound, hydrolysis would yield 3-(3-bromopropoxy)benzoic acid.

Conversion to Amide: Partial hydrolysis of the nitrile group can lead to the formation of an amide. This can be achieved under controlled acidic or basic conditions. Another method for the conversion of a nitrile to an amide involves the use of hydrogen peroxide in an alkaline medium. nih.gov This reaction is often preferred as it can be carried out under milder conditions. The reaction of this compound under these conditions would produce 3-(3-bromopropoxy)benzamide.

| Transformation | Reagents | Product |

|---|---|---|

| Acid-catalyzed hydrolysis | H2SO4 (aq), heat | 3-(3-Bromopropoxy)benzoic acid |

| Base-catalyzed hydrolysis | 1. NaOH (aq), heat; 2. H3O+ | 3-(3-Bromopropoxy)benzoic acid |

| Conversion to amide | H2O2, NaOH | 3-(3-Bromopropoxy)benzamide |

Metal Coordination Chemistry via the Nitrile Ligand

The nitrile group of this compound is a versatile ligand in coordination chemistry. acs.orgnih.gov Nitriles typically act as monodentate ligands, binding to metal centers in an "end-on" fashion through the nitrogen lone pair. acs.orgnih.gov They are generally considered weakly coordinating ligands, which makes them valuable in synthetic coordination chemistry as they can often be readily displaced by stronger coordinating ligands. acs.orgnih.gov

The interaction between a metal and the nitrile ligand can be described by a combination of σ-donation and π-back-donation. acs.org The nitrogen lone pair donates electron density to an empty orbital on the metal center, forming a σ-bond. acs.org Concurrently, electron density from a filled d-orbital on the metal can be back-donated into the empty π* orbitals of the nitrile group. acs.org The extent of this back-donation influences the strength of the metal-nitrile bond and can affect the C≡N bond itself. acs.org Increased back-donation leads to a weakening of the C≡N triple bond. nih.gov

While no specific studies on the coordination chemistry of this compound have been reported, its behavior is expected to be analogous to that of other benzonitrile (B105546) derivatives. For instance, benzonitrile is known to form complexes with a variety of transition metals, including copper, ruthenium, and palladium. nih.govresearcher.life In these complexes, the benzonitrile ligand can be labile and susceptible to substitution. nih.gov The electronic properties of the substituent on the benzonitrile can influence the strength of the metal-ligand bond. In the case of this compound, the electron-withdrawing nature of the bromoalkoxy substituent would be expected to have a modest effect on the electronic properties of the nitrile group and thus its coordination behavior.

The coordination of the nitrile group to a metal center can also activate the nitrile towards nucleophilic attack. nih.gov This activation is a key principle in various catalytic transformations involving nitriles. nih.govnih.gov

Modifications of the Aryl Moiety

Electrochemical Site-Selective Amidation of Aromatic C-H Bonds

Recent advancements in organic synthesis have demonstrated the potential for direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. One such method is the electrochemical site-selective amidation of aromatic C-H bonds. While this reaction has not been specifically reported for this compound, studies on related benzonitrile derivatives provide a strong basis for its potential reactivity.

A mild and efficient electrochemical approach for the direct C-H amidation of benzene (B151609) and its derivatives has been developed using acetonitrile and benzonitrile as both the solvent and the amino source in the presence of a copper catalyst. acs.orgnih.govresearcher.life This method allows for the formation of N-aryl amides under ambient temperature and pressure without the need for strong oxidants. acs.orgresearcher.life

The proposed mechanism involves the electrochemical oxidation of the aromatic substrate, catalyzed by copper acetate (B1210297), to generate a radical cation or a related reactive intermediate. This intermediate then reacts with the nitrile (in this case, the solvent), which acts as the nitrogen source for the amidation. The reaction of benzene in acetonitrile in the presence of catalytic copper acetate yields acetanilide. acs.orgresearcher.life Importantly, this transformation has been shown to be effective for substrates that are difficult to oxidize, such as bromobenzene (B47551) and trifluoromethylbenzene. researcher.lifeacs.org

Given these findings, it is plausible that this compound could undergo a similar electrochemical C-H amidation on the aromatic ring. The presence of the electron-withdrawing cyano group and the bromoalkoxy chain would influence the regioselectivity of the amidation. Based on the observed reactivity of other substituted benzenes, the amidation would likely occur at one of the C-H bonds of the aromatic ring.

Table 1: Examples of Copper-Catalyzed Electrochemical C-H Amidation of Aromatic Compounds with Acetonitrile acs.orgresearcher.life

| Substrate | Product | Yield (%) |

| Benzene | Acetanilide | 70 |

| Bromobenzene | N-(4-bromophenyl)acetamide | 65 |

| p-Dibromobenzene | N-(2,5-dibromophenyl)acetamide | 60 |

| Trifluoromethylbenzene | N-(4-(trifluoromethyl)phenyl)acetamide | 55 |

Reaction conditions: Substrate (1 mmol), Cu(OAc)₂ (0.1 mmol), H₂O (1 mmol), MeCN (40 mL), Pt-Pt electrodes, divided cell, constant current.

This electrochemical method represents a promising strategy for the late-stage functionalization of the aryl moiety of this compound, allowing for the introduction of an amide group in a direct and efficient manner.

Directed Functionalization Strategies

The nitrile group is a versatile directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of the aromatic ring at positions that might not be accessible through conventional electrophilic aromatic substitution. researcher.lifersc.org This directing ability stems from the coordination of the nitrile's nitrogen atom to the metal catalyst, which then positions the catalyst in proximity to specific C-H bonds. rsc.org

Ortho-Functionalization:

The most common mode of nitrile-directed C-H functionalization is at the ortho position. acs.orgresearchgate.net Palladium-catalyzed reactions, for example, have been successfully employed for the ortho-halogenation of benzyl (B1604629) nitriles. acs.orgresearchgate.net In this process, a palladacycle intermediate is formed, involving the coordination of the nitrile and the cleavage of an ortho C-H bond. This intermediate then reacts with a halogen source to yield the ortho-halogenated product. acs.org While this compound is not a benzyl nitrile, the principle of ortho-direction by the nitrile group is broadly applicable to benzonitrile derivatives.

Meta-Functionalization:

Achieving meta-selective C-H functionalization is more challenging due to the difficulty in forming a stable metallacyclic intermediate that can reach the meta position. wikipedia.org However, innovative strategies have been developed that utilize a nitrile-based directing group attached to a template. acs.orgnih.govacs.org This template is designed to position the catalytic metal at the meta position of the aromatic ring through a macrocyclic pre-transition state. wikipedia.orgpkusz.edu.cn For instance, a silicon-based tether containing a nitrile has been shown to effectively direct the meta-olefination of arenes. nih.govacs.org Although this requires the temporary installation of a directing group, it provides a powerful method for accessing meta-functionalized products that are otherwise difficult to synthesize. nih.govnih.govacs.org

Remote Functionalization:

Beyond the ortho and meta positions, strategies for remote C-H functionalization directed by a nitrile group are also emerging. nih.govescholarship.orgnih.gov These methods often employ specifically designed templates that can span longer distances and direct the functionalization to para or even more remote C-H bonds. nih.govescholarship.org An ortho-sulfonyl benzonitrile template, for example, has been used to achieve remote C-H olefination of various N-heterocycles by varying the catalyst and reaction conditions. nih.gov

The application of these directed functionalization strategies to this compound would allow for precise modification of its aryl moiety. The choice of catalyst and directing group template would determine the site of functionalization, providing access to a wide range of novel derivatives.

Table 2: Overview of Nitrile-Directed C-H Functionalization Strategies

| Position | Strategy | Catalyst (Typical) | Functionalization |

| ortho | Direct coordination of the nitrile group | Palladium, Rhodium | Halogenation, Arylation, Olefination |

| meta | Nitrile-containing template with a tether | Palladium | Olefination, Iodination |

| Remote | Specifically designed long-range templates | Palladium | Olefination |

Applications As a Versatile Synthetic Intermediate

Precursor in Medicinal Chemistry Lead Discovery and Derivatization

Precursor for the Synthesis of Heteroaryl-Substituted Systems

3-(3-Bromopropoxy)benzonitrile is a key starting material for the synthesis of various heteroaryl-substituted compounds. The nitrile group can be transformed into different heterocyclic rings, while the bromopropoxy tail can be used to introduce other functionalities or to link the molecule to other scaffolds. This versatility allows for the creation of a wide array of molecules with potential therapeutic applications. For example, the nitrile functionality can participate in cyclization reactions to form substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles, which are common motifs in many drug molecules.

A Scaffold for Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal scaffold for building complex and three-dimensional molecular structures. nih.gov The rigid benzonitrile (B105546) core provides a defined orientation for substituents, while the flexible propoxy linker allows for the exploration of different spatial arrangements. This is particularly important in drug design, where the three-dimensional shape of a molecule is crucial for its interaction with biological targets. By strategically modifying both the nitrile and the bromo-functionalized chain, chemists can generate intricate molecular frameworks with tailored properties.

Role in Polymer Chemistry and Material Science

Beyond its applications in medicinal chemistry, this compound also plays a role in the development of new polymers and materials. Its ability to participate in various polymerization reactions and to coordinate with metal centers makes it a valuable component in the design of functional macromolecules and organometallic complexes.

Functional Monomer and Quenching Agent in Macromolecular Design

In polymer chemistry, this compound can be utilized as a functional monomer. The nitrile group can be polymerized or copolymerized with other monomers to introduce specific functionalities into the polymer backbone. Furthermore, the bromo-group can act as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. Additionally, it can serve as a quenching agent in certain polymerization reactions, providing a means to control the chain length and terminate the polymerization process.

Ligand Precursor for Organometallic Complexes

The nitrile group in this compound can act as a coordinating ligand for various transition metals. This property allows it to serve as a precursor for the synthesis of novel organometallic complexes. The resulting complexes may exhibit interesting catalytic, optical, or electronic properties, making them suitable for applications in areas such as catalysis, sensing, and materials science. The bromopropoxy chain can be further functionalized to tune the properties of the resulting metal complex or to immobilize it on a solid support.

Spectroscopic and Advanced Characterization Techniques for 3 3 Bromopropoxy Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the connectivity and environment of atoms.

¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the characterization of 3-(3-Bromopropoxy)benzonitrile. researchgate.netlibretexts.org In a typical ¹H NMR spectrum, the aromatic protons of the benzonitrile (B105546) ring appear in the downfield region, while the aliphatic protons of the bromopropoxy chain are observed at higher field. The chemical shifts and splitting patterns of these signals provide a wealth of information about the molecular structure. libretexts.orgpressbooks.pub For instance, the triplet signals for the methylene (B1212753) groups (-CH2-) in the propoxy chain indicate their coupling with adjacent methylene protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. libretexts.org The spectrum will show distinct signals for the carbon atoms of the benzonitrile ring, the nitrile carbon, and the three different carbon atoms of the bromopropoxy chain. The chemical shifts are indicative of the electronic environment of each carbon atom. libretexts.org For example, the carbon attached to the bromine atom will be shifted downfield due to the electronegativity of the halogen.

A representative, though general, depiction of expected NMR data is provided below. Specific shifts can vary based on the solvent and the specific derivative.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.10 - 7.40 (m) | 115 - 135 |

| O-CH₂ | 4.15 (t) | ~65 |

| CH₂-CH₂-CH₂ | 2.30 (quintet) | ~32 |

| CH₂-Br | 3.60 (t) | ~30 |

| C≡N | - | ~118 |

| C-O | - | ~158 |

Note: This table is illustrative. Actual chemical shifts may vary. 'm' denotes multiplet, 't' denotes triplet.

Two-Dimensional NMR Experiments

To further resolve complex structures and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, for example, confirming the connectivity within the bromopropoxy chain. researchgate.net HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). These experiments provide a detailed map of the entire molecular skeleton, confirming the substitution pattern on the benzonitrile ring and the structure of any derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. photothermal.com For this compound, the IR spectrum would prominently feature a sharp and strong absorption band around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. anton-paar.com Other characteristic peaks would include those for the C-O-C (ether) stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and the C-Br stretching vibration. nist.govamericanpharmaceuticalreview.com

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | ~2230 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

| C-O (Ether) | ~1050-1250 |

| C-Br | ~500-600 |

Note: These are approximate ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound. scholaris.ca In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be visible. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. umb.edu This technique can confirm the molecular formula C₁₀H₁₀BrNO with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. researchgate.netekb.eg Fragmentation patterns observed in the mass spectrum can also provide structural information.

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. bath.ac.ukitn.pt The experimentally determined percentages should closely match the calculated values for the molecular formula C₁₀H₁₀BrNO, providing further confirmation of the compound's identity and purity.

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. rsc.orgmdpi.com These methods separate the target compound from any impurities or starting materials, and the purity is typically reported as a percentage based on the peak area in the chromatogram. mdpi.com

Future Research Directions and Unexplored Avenues for 3 3 Bromopropoxy Benzonitrile

Development of Novel Stereoselective Synthetic Pathways

The current synthesis of 3-(3-Bromopropoxy)benzonitrile typically involves a straightforward Williamson ether synthesis, reacting 3-hydroxybenzonitrile with 1,3-dibromopropane (B121459). sfu.ca This method, while effective for producing the compound, lacks stereochemical control. The development of novel stereoselective synthetic pathways represents a significant and valuable research challenge.

Future research could focus on introducing chirality to the propyl chain. This might be achieved by starting with chiral synthons or by developing asymmetric catalytic methods. For instance, asymmetric ring-opening of a cyclic ether precursor with a bromide source or an enantioselective alkylation could yield enantiomerically enriched versions of this compound. The ability to produce specific stereoisomers would be crucial for applications in medicinal chemistry and materials science, where chirality can dictate biological activity or the macroscopic properties of materials. The principles of stereoselective synthesis, which have been applied to create complex dispiro-oxindolopyrrolizidines and control the stereochemistry of nucleosides, could provide a roadmap for developing such pathways. mdpi.comacs.org

Integration into Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. chemspeed.comrsc.org The current batch synthesis of this compound sfu.canih.gov is amenable to adaptation into a flow chemistry setup. A packed-bed reactor containing a solid-supported base could facilitate the Williamson ether synthesis, allowing for continuous production and simplified purification.

Furthermore, the functional groups of this compound allow for its use in multistep flow sequences. For example, a flow process could be designed to first synthesize the molecule and then, in a subsequent reactor, perform a substitution of the bromide or a transformation of the nitrile group. qub.ac.uk This integration would be particularly advantageous for creating libraries of derivatives for screening purposes. Automated synthesis platforms could leverage this compound as a key building block, systematically reacting it with a diverse range of nucleophiles or other reagents to rapidly generate novel chemical entities. chemspeed.com The development of such automated and flow-based methods would significantly accelerate research into the applications of its derivatives. vapourtec.com

Advanced Material Science Applications

The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced materials. openaccessjournals.comscivisionpub.com The benzonitrile (B105546) unit is a known component in molecules with nonlinear optical (NLO) properties and in liquid crystals. mdpi.com The presence of the flexible propoxy chain and the reactive bromide offers handles for polymerization or for grafting onto surfaces.

Future research could explore the synthesis of polymers incorporating the this compound moiety. The resulting polymers could exhibit interesting dielectric properties, thermal stability, or be used as functional coatings. The bromide allows for post-polymerization modification, enabling the tuning of the material's properties. Additionally, the benzonitrile group's dipole moment could be exploited in the design of new ferroelectric or piezoelectric materials. aspbs.com By reacting the bromide with other functional monomers, novel copolymers with tailored optical, electronic, or mechanical properties could be created for a wide range of applications, from electronics to biomedical devices. sfu.ca

Synergistic Computational-Experimental Approaches

The combination of computational modeling and experimental work provides a powerful paradigm for accelerating chemical research. acs.org For this compound, this synergistic approach can be used to predict properties, guide experimental design, and elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometric and electronic structure, vibrational spectra, and NLO properties. mdpi.comresearchgate.net This theoretical data can be correlated with experimental findings from techniques like X-ray crystallography and spectroscopy. Furthermore, computational modeling can be used to explore the reaction landscape for its synthesis and subsequent transformations. For instance, the transition states and activation energies for the substitution of the bromide with various nucleophiles could be calculated, providing insights into reactivity and selectivity. researchgate.net This predictive power would allow researchers to prioritize experiments, saving time and resources. Such computational studies, when coupled with empirical validation, will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and accelerate the discovery of new applications.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- Waste disposal : Segregate halogenated waste for specialized treatment .

What challenges arise in optimizing multi-step synthesis yields?

Advanced Research Question

Common issues include:

- Competitive side reactions : Bromine displacement may form ether byproducts; using polar aprotic solvents (DMF) minimizes this .

- Purification difficulties : Column chromatography with silica gel (hexane/EtOAc) isolates the target compound .

- Temperature sensitivity : Exothermic reactions require controlled heating (e.g., reflux at 80°C) .

How is purity assessed post-synthesis?

Basic Research Question

- HPLC : Retention time comparison against standards .

- Melting point analysis : Sharp melting ranges (e.g., 73–75°C) indicate high purity .

- Elemental analysis : Validates C, H, N, Br content within 0.3% of theoretical values .

What role does this compound play in organic electronic materials?

Advanced Research Question

As a nitrile derivative, it serves as a precursor for thermally activated delayed fluorescence (TADF) emitters in OLEDs. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to build carbazole-phenoxazine frameworks, enhancing charge transport in electroluminescent layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.